molecular formula C31H52O2 B077552 5alpha-Stigmast-7-en-3beta-ol, acetate CAS No. 14473-77-9

5alpha-Stigmast-7-en-3beta-ol, acetate

Cat. No.: B077552
CAS No.: 14473-77-9
M. Wt: 456.7 g/mol
InChI Key: MAIIZFGSYSUIIV-BARFHZGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5alpha-Stigmast-7-en-3beta-ol, acetate is a natural product found in Trichosanthes cucumeroides, Cajanus cajan, and other organisms with data available.

Scientific Research Applications

Neurotrophic Activity

Research indicates that compounds structurally similar to 5alpha-Stigmast-7-en-3beta-ol, acetate can enhance nerve growth factor (NGF)-mediated neurite outgrowth. A study involving the plant Verbena littoralis demonstrated that stigmast-5-ene derivatives exhibited neurotrophic effects, suggesting potential applications in neurodegenerative disease treatments (Li et al., 2003) .

Metabolic Processing in Marine Life

Echinoderms, such as starfish, have shown the ability to metabolize sterols like 5alpha-Stigmast-7-en-3beta-ol. Research has highlighted the metabolic versatility of these compounds in marine organisms, indicating their role in the ecological dynamics of marine ecosystems (Smith & Goad, 1975) .

Plant Steroids Research

In studies focused on Sedum lineare, various steroids including stigmast-7-en-3beta-ol were isolated. These findings contribute to the understanding of plant biochemistry and suggest potential pharmacological applications of these compounds in herbal medicine and dietary supplements (Niu et al., 2011) .

Anti-inflammatory and Anticancer Properties

Triterpene compounds related to 5alpha-Stigmast-7-en-3beta-ol have been isolated from Acer mandshuricum. These compounds demonstrated significant cytotoxic activity against various human cancer cell lines and exhibited anti-inflammatory effects. This positions them as promising candidates for the development of new anticancer therapies (Ding et al., 2010) .

Synthesis and Bioactivity

Recent advancements in synthetic chemistry have led to the creation of new analogs of brassinosteroids derived from stigmasterol, closely related to 5alpha-Stigmast-7-en-3beta-ol. These analogs have shown potential in inhibiting DNA replication of the herpes simplex virus type 1 (HSV-1), indicating possible therapeutic applications in virology (Ramirez et al., 2000) .

Case Studies and Research Findings

Application AreaStudy/SourceKey Findings
Neurotrophic ActivityLi et al., 2003Enhancement of NGF-mediated neurite outgrowth by stigmast derivatives
Marine MetabolismSmith & Goad, 1975Metabolic processing of sterols in echinoderms
Plant Steroid ResearchNiu et al., 2011Isolation of steroids from Sedum lineare with potential pharmacological uses
Anti-inflammatory PropertiesDing et al., 2010Cytotoxic activity against cancer cell lines from Acer mandshuricum
Synthesis and BioactivityRamirez et al., 2000New brassinosteroid analogs inhibit HSV-1 DNA replication

Properties

CAS No.

14473-77-9

Molecular Formula

C31H52O2

Molecular Weight

456.7 g/mol

IUPAC Name

[(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C31H52O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h12,20-21,23-25,27-29H,8-11,13-19H2,1-7H3/t21-,23-,24+,25+,27-,28+,29+,30+,31-/m1/s1

InChI Key

MAIIZFGSYSUIIV-BARFHZGGSA-N

SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C)C)C)C(C)C

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C)C)C)C(C)C

Synonyms

5α-Stigmast-7-en-3β-ol 3-acetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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